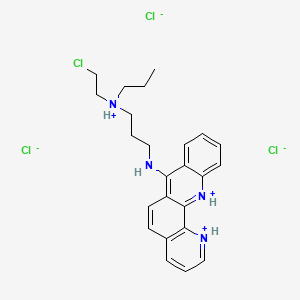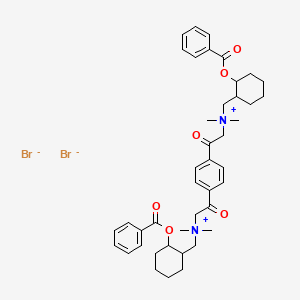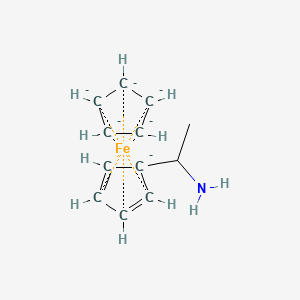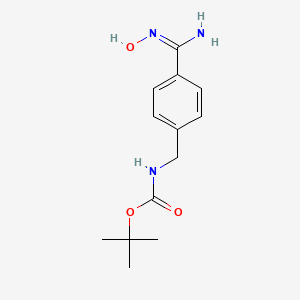
Tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a benzylcarbamate moiety, and an N-hydroxycarbamimidoyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate typically involves the reaction of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate with hydroxylamine hydrochloride in the presence of sodium carbonate. This reaction is carried out at reflux temperature in methanol for approximately 5 hours . The resulting product is then purified and characterized using various analytical techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the N-hydroxycarbamimidoyl group to other functional groups.
Substitution: The benzylcarbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted benzylcarbamates.
Applications De Recherche Scientifique
Tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(N-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate
- Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids
- Tert-butyl N-{[4-(N-hydroxycarbamimidoyl)cyclohexyl]methyl}carbamate
Uniqueness
Tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C13H19N3O3 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
tert-butyl N-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-8-9-4-6-10(7-5-9)11(14)16-18/h4-7,18H,8H2,1-3H3,(H2,14,16)(H,15,17) |
Clé InChI |
QDVBCHJDHLYNCR-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)/C(=N\O)/N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


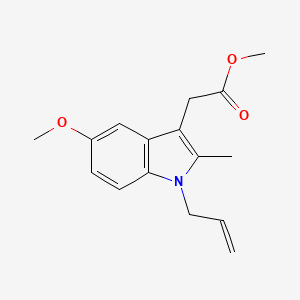
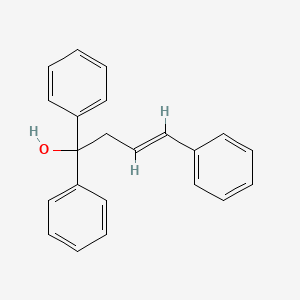
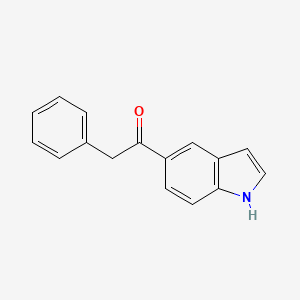
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt](/img/structure/B13749638.png)
![Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide](/img/structure/B13749642.png)

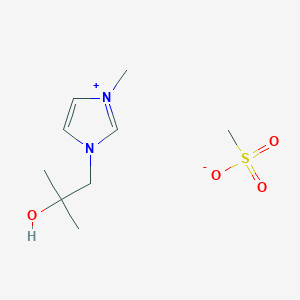
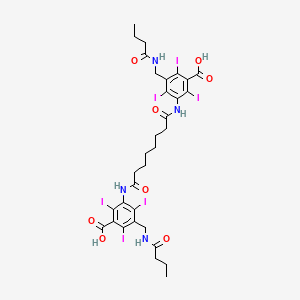
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
